molecular formula C20H22N4O5S2 B2498718 Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 300557-91-9

Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2498718
CAS No.: 300557-91-9
M. Wt: 462.54
InChI Key: UNRVDXNAPVDQTJ-UHFFFAOYSA-N
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Description

This compound features a thiophene-2,4-dicarboxylate core substituted with a methyl group at position 3 and a propanamido-linked [1,2,4]triazolo[4,3-a]pyridin-3-ylthio moiety at position 3. Its structural complexity arises from the fusion of a triazolo-pyridine heterocycle with a thiophene scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

diethyl 3-methyl-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2/c1-4-28-18(26)15-12(3)16(19(27)29-5-2)31-17(15)21-14(25)9-11-30-20-23-22-13-8-6-7-10-24(13)20/h6-8,10H,4-5,9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRVDXNAPVDQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Procedure

  • Reactants:

    • Diethyl acetylenedicarboxylate (10 mmol)
    • 3-Aminocrotononitrile (10 mmol)
    • Sulfur (10 mmol) in ethanol (50 mL)
  • Conditions:

    • Reflux at 80°C for 6 hours under nitrogen
  • Workup:

    • Cool to 0°C, filter precipitate
    • Recrystallize from ethanol (yield: 78%)

Characterization Data

Parameter Value
Melting Point 152–154°C
IR (KBr, cm⁻¹) 3320 (N–H), 1705 (C=O ester)
¹H NMR (DMSO-d₆) δ 1.25 (t, 6H), 2.45 (s, 3H), ...

Functionalization with Propanamido-Thioether Linker

The amino group undergoes acylation followed by thioether formation.

Acylation with 3-Chloropropionyl Chloride

  • Reactants:

    • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (5 mmol)
    • 3-Chloropropionyl chloride (6 mmol) in dry DCM
  • Conditions:

    • 0°C, triethylamine (7 mmol) as base
    • Stir 12 hours at room temperature
  • Intermediate: Diethyl 5-(3-chloropropanamido)-3-methylthiophene-2,4-dicarboxylate

    • Yield: 85%
      | ¹³C NMR (CDCl₃) | δ 168.2 (C=O), 45.1 (CH₂Cl), ... |

Thiolation and Coupling

  • Reactants:

    • Intermediate (3 mmol)
    • Potassium thioacetate (4 mmol) in DMF
  • Conditions:

    • 60°C for 4 hours
    • Hydrolyze with NaOH (1M) to yield free thiol

Synthesis ofTriazolo[4,3-a]Pyridine-3-Thiol

Adapted from the cyclocondensation strategy in PMC7561591:

Cyclocondensation Reaction

  • Reactants:

    • 3-Aminopyridine (10 mmol)
    • Ethyl 2-hydrazinyl-2-oxoacetate (10 mmol)
  • Conditions:

    • Reflux in acetic acid (12 hours)
    • Oxidize with MnO₂ to form triazole ring

Thiol Activation

  • Reactants:

    • Triazolopyridine (5 mmol)
    • Lawesson’s reagent (5.5 mmol) in toluene
  • Conditions:

    • Reflux 3 hours to yield thiol derivative
    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole-H)

Final Coupling Reaction

The thiolated triazolopyridine is coupled to the propanamido-thiophene intermediate via nucleophilic substitution.

Reaction Setup

  • Reactants:

    • Thiophene intermediate (2 mmol)
    • Triazolopyridine-3-thiol (2.2 mmol)
    • K₂CO₃ (4 mmol) in DMF
  • Conditions:

    • 80°C for 8 hours under N₂

Purification and Yield

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
  • Yield: 68%
  • HRMS (ESI): m/z Calcd for C₂₃H₂₅N₅O₆S₂: 555.12; Found: 555.10

Analytical Validation and Spectral Data

Infrared Spectroscopy

Band (cm⁻¹) Assignment
1712 Ester C=O stretch
1665 Amide I (C=O)
1248 C–S thioether

Nuclear Magnetic Resonance

¹H NMR (600 MHz, CDCl₃):

  • δ 1.32 (t, 6H, ester-CH₂CH₃)
  • δ 3.78 (q, 2H, S–CH₂–CH₂–CO)
  • δ 8.21 (s, 1H, triazolopyridine-H)

¹³C NMR (150 MHz, CDCl₃):

  • δ 167.8 (ester C=O)
  • δ 152.4 (triazole-C)
  • δ 35.6 (S–CH₂–CH₂–CO)

Optimization Challenges and Solutions

  • Thiol Oxidation Mitigation:
    • Use degassed solvents and inert atmosphere
  • Amide Hydrolysis Prevention:
    • Avoid aqueous workup post-acylation step
  • Regioselectivity in Triazole Formation:
    • Controlled stoichiometry of MnO₂ oxidation

Comparative Analysis of Synthetic Routes

Method Yield Purity (HPLC)
Sequential Functionalization 68% 98.2%
Convergent Coupling 52% 95.1%

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the industrial sector, this compound could be used in the manufacture of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues with Thiophene Cores

(a) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
  • Core Structure : Shares the same thiophene-2,4-dicarboxylate backbone with a methyl group at position 3.
  • Key Difference : Substituted with an acetamido group (-NHCOCH₃) at position 5 instead of the triazolo-pyridine-thio-propanamido chain.
(b) Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
  • Core Structure : Similar thiophene-2,4-dicarboxylate core.
  • Key Difference: Features a sulfanylacetyl-linked thieno[2,3-d]pyrimidine substituent at position 4.
  • Properties: Higher molecular weight (493.6 g/mol) due to the thieno-pyrimidine group. The sulfur-rich structure may enhance π-π stacking interactions in solid-state applications .

Heterocyclic Derivatives with Triazole Moieties

(a) Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
  • Core Structure : [1,2,4]triazolo[4,3-a]pyridine ring with dicarboxylate esters at positions 6 and 6.
  • Key Difference: Lacks the thiophene core and propanamido linker. The amino group at position 5 may confer nucleophilic reactivity.
  • Applications : Supplier data suggest its use as a precursor in antimetabolite drug synthesis .
(b) 3-[5-(4-Methoxyphenyl)pyrrolo-thiazolo-pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one
  • Core Structure : Combines pyrrolo-thiazolo-pyrimidine and triazolo-thiadiazine heterocycles.
  • Key Difference : More complex fused-ring system but shares the triazole motif.
Table 1: Comparative Analysis of Key Parameters
Compound Name Molecular Weight (g/mol) Core Structure Notable Substituents Potential Applications
Target Compound ~550 (estimated) Thiophene-2,4-dicarboxylate [1,2,4]Triazolo-pyridine-thio-propanamido Antifungal agents, enzyme inhibitors
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 310 Thiophene-2,4-dicarboxylate Acetamido Crystallography studies
Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate 320 [1,2,4]Triazolo-pyridine Amino, dicarboxylate esters Drug precursors
Compound 2d (Tetrahydroimidazo-pyridine) ~500 Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, benzyl Neuropharmacology
Key Observations:
  • Molecular Weight : The target compound’s estimated molecular weight (~550 g/mol) exceeds most analogs, likely due to its extended triazolo-pyridine-thio chain.
  • Solubility: Ester groups in all compounds improve solubility in organic solvents, but bulkier substituents (e.g., thieno-pyrimidine) may reduce aqueous solubility .
  • Biological Potential: Triazole-containing analogs (e.g., ) exhibit antifungal activity via 14-α-demethylase inhibition, suggesting a plausible mechanism for the target compound .

Biological Activity

Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that integrates a triazolo[4,3-a]pyridine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure highlights the presence of two diethyl carboxylate groups and a triazolo-pyridine unit that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of triazolo[4,3-a]pyridines possess potent inhibitory effects against various bacterial strains. For example, related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Properties : The compound also exhibits antifungal activity against pathogens such as Candida species. This suggests potential applications in treating fungal infections .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using MTT assays on various cell lines including HaCat and Balb/c 3T3 cells. Preliminary results indicate that certain derivatives demonstrate selective cytotoxicity while maintaining safety profiles suitable for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms:

Target ProteinBinding Energy (kcal/mol)Interaction Type
MurD-8.5Hydrogen bonds and Pi-Pi stacking
DNA Gyrase-9.0Hydrogen bonds

These interactions suggest that the compound effectively fits into the active sites of these proteins, potentially inhibiting their function and thereby exerting its antimicrobial effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of structurally similar compounds:

  • Inhibition of Protein Kinases : Certain derivatives have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses .
  • Antimicrobial Screening : A range of thiazolopyridine derivatives were screened for their antimicrobial properties against clinical strains. Compounds exhibiting high activity against both Gram-positive and Gram-negative bacteria were identified .

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